tert-Butyl(4-penten-1-yloxy)diphenylsilane
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Overview
Description
tert-Butyl(4-penten-1-yloxy)diphenylsilane is an organosilicon compound with the molecular formula C21H28OSi. This compound is characterized by the presence of a tert-butyl group, a 4-penten-1-yloxy group, and two phenyl groups attached to a silicon atom. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(4-penten-1-yloxy)diphenylsilane can be synthesized through the reaction of tert-butylchlorodiphenylsilane with 4-penten-1-ol in the presence of a base such as imidazole. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(4-penten-1-yloxy)diphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to simpler silanes.
Substitution: The tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
tert-Butyl(4-penten-1-yloxy)diphenylsilane has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for alcohols and other functional groups in organic synthesis.
Material Science: The compound is used in the preparation of silicon-based materials with unique properties.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which tert-Butyl(4-penten-1-yloxy)diphenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The tert-butyl and phenyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butylchlorodiphenylsilane: A precursor used in the synthesis of tert-Butyl(4-penten-1-yloxy)diphenylsilane.
tert-Butyl(cyclopent-3-en-1-yloxy)diphenylsilane: A similar compound with a cyclopentene ring instead of a pentene group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of the 4-penten-1-yloxy group allows for further functionalization and derivatization, making it a versatile compound in organic synthesis and material science.
Properties
IUPAC Name |
tert-butyl-pent-4-enoxy-diphenylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28OSi/c1-5-6-13-18-22-23(21(2,3)4,19-14-9-7-10-15-19)20-16-11-8-12-17-20/h5,7-12,14-17H,1,6,13,18H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRPZNNTOQYUBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28OSi |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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